molecular formula C7H14ClN B2620160 rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans CAS No. 1820571-47-8

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans

Cat. No.: B2620160
CAS No.: 1820571-47-8
M. Wt: 147.65
InChI Key: VMQRJHUBVRRXJL-LEUCUCNGSA-N
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Description

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of cyclopropyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amine hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but differs in overall structure and properties.

    Cyclopropylmethanamine: Similar in structure but lacks the additional cyclopropyl group.

    Cyclopropylcarbinol: Contains the cyclopropyl group but differs in functional groups.

Uniqueness

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans is unique due to its specific arrangement of cyclopropyl groups and amine functionality, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[(1R,2S)-2-cyclopropylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-6-3-7(6)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQRJHUBVRRXJL-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2C[C@H]2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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